molecular formula C18H13BrN4O3S B2549452 3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-17-5

3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2549452
CAS RN: 396720-17-5
M. Wt: 445.29
InChI Key: PHVMPRPGJZAMSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzamide derivatives, including those with pyrazole and thiophene rings, has been reported in the literature. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Similarly, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were prepared by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . Another study reported the synthesis of a pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and a 3-methylthiophen-2-yl group, which was characterized by various spectroscopic methods and X-ray crystallography . These studies highlight the diverse synthetic routes and the structural variety of benzamide derivatives.

Molecular Structure Analysis

The molecular structures of benzamide derivatives have been extensively characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . The crystal and molecular structure of another derivative, 3-p-bromophenyl-1-nitroso-2-pyrazoline, was determined to be slightly non-planar and stabilized mainly by van der Waals interactions . These studies provide detailed insights into the molecular conformations and intermolecular interactions of benzamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives has been explored in the context of their biological activities. For instance, the synthesized benzamide derivatives were screened for their inhibitory potential against various enzymes, such as alkaline phosphatases and ecto-5'-nucleotidases . Another study evaluated the insecticidal and fungicidal activities of novel pyrazole carboxamides . These investigations demonstrate the potential of benzamide derivatives to participate in chemical reactions relevant to biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structures. The X-ray crystallography studies provide information on the solid-state properties, such as crystal packing and hydrogen bonding patterns . The Hirshfeld surface analysis and DFT calculations offer insights into the intermolecular interactions and energy frameworks that stabilize the molecular assemblies . These analyses contribute to a better understanding of the properties that govern the behavior of benzamide derivatives in different environments.

Scientific Research Applications

Synthesis and Molecular Characterization

The synthesis and X-ray structure characterization of antipyrine derivatives provide insights into the molecular interactions and stability of similar compounds. For instance, antipyrine-like derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been synthesized and characterized through X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies highlight the significance of intermolecular interactions, like hydrogen bonds and π-interactions, in determining the solid-state structures of these molecules (Saeed et al., 2020). Such research provides a foundational understanding of the chemical and physical properties of related compounds, paving the way for their application in material science and molecular engineering.

Biological Activities and Applications

The exploration of biological activities is a significant area of research for compounds like 3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. Studies on similar compounds have assessed their potential as antimicrobial, anticancer, and insecticidal agents. For example, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized and evaluated for their insecticidal and fungicidal activities, showcasing the potential of brominated and nitro-substituted compounds in developing new pesticides and antimicrobial agents (Zhu et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and more .

Future Directions

The future research directions would depend on the intended use of the compound. Given the wide range of activities exhibited by similar compounds, it could be explored for potential applications in various fields .

properties

IUPAC Name

3-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3S/c19-12-3-1-2-11(8-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-4-6-14(7-5-13)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVMPRPGJZAMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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